molecular formula C24H29ClN4O2 B2997725 N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 921894-09-9

N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2997725
CAS No.: 921894-09-9
M. Wt: 440.97
InChI Key: NNEVEQRCERSVRI-UHFFFAOYSA-N
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Description

N1-(2-Chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorophenyl group at the N1 position and a complex substituent at N2, comprising a 1-methylindolin-5-yl moiety and a piperidin-1-yl group. Its synthesis likely follows standard oxalamide coupling protocols, with spectroscopic validation (e.g., NMR, ESI-MS) critical for confirming its identity .

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN4O2/c1-28-14-11-18-15-17(9-10-21(18)28)22(29-12-5-2-6-13-29)16-26-23(30)24(31)27-20-8-4-3-7-19(20)25/h3-4,7-10,15,22H,2,5-6,11-14,16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEVEQRCERSVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the indolinyl and piperidinyl precursors. These precursors are then coupled using oxalamide formation reactions under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and the development of new chemical entities.

Biology: The biological applications of this compound are vast, including its potential use as a bioactive molecule in drug discovery. Its interactions with various biological targets can lead to the development of new therapeutic agents.

Medicine: In the medical field, this compound may be explored for its pharmacological properties. Its ability to modulate biological pathways can make it a candidate for drug development, particularly in areas such as cancer therapy and neurodegenerative diseases.

Industry: Industrially, this compound can be used in the production of advanced materials and chemical products. Its unique properties may contribute to the development of new industrial processes and applications.

Mechanism of Action

The mechanism by which N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

The oxalamide scaffold is versatile, with modifications at N1 and N2 positions significantly altering physicochemical properties, metabolic stability, and biological activity. Below is a comparative analysis of structurally related compounds:

Structural Analogues from

The following compounds share the N2-(4-methoxyphenethyl)oxalamide core but differ at N1:

Compound ID N1 Substituent Yield (%) Molecular Weight (g/mol) Key Features
19 2-Bromophenyl 30 376.9 [M+H]+ Bromine enhances lipophilicity; potential halogen bonding interactions
20 3-Chlorophenyl 33 333.1 [M+H]+ Chlorine at meta-position may optimize electronic effects for binding
23 3-Chloro-5-fluorophenyl 33 343.1 [M+H]+ Dual halogen substitution increases metabolic stability and steric bulk

Key Observations :

  • The target compound’s 2-chlorophenyl group (vs. 3-chlorophenyl in Compound 20) may alter steric and electronic interactions with target receptors.

Functional Analogues from Other Studies

BNM-III-170 ()
  • Structure: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-indenyl)oxalamide.
  • Application : CD4-mimetic compound enhancing antiviral vaccine efficacy.
  • Comparison: The guanidinomethyl and methylaminomethyl groups in BNM-III-170 suggest stronger hydrogen-bonding capacity compared to the target compound’s indolinyl-piperidine system. Fluorine at the para-position may improve metabolic stability relative to the target’s ortho-chlorine .
S336 ()
  • Structure : N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide.
  • Application : Umami flavor enhancer (FEMA 4233, Savorymyx® UM33) with regulatory approval.
  • Comparison: Methoxy and pyridyl groups enhance water solubility, contrasting with the target compound’s lipophilic indolinyl-piperidine moiety. S336 exhibits low toxicity (NOEL = 100 mg/kg/day in rats) due to rapid metabolism via hydrolysis and oxidation, whereas the target compound’s metabolic fate remains unstudied .

Biological Activity

N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H27ClN4O2
  • Molecular Weight : 426.95 g/mol

The structure features an oxalamide linkage, a chlorophenyl group, and an indoline-piperidine moiety, which contribute to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in relation to cannabinoid receptors:

  • Cannabinoid Receptor Interaction : The compound has been studied for its potential interactions with the CB1 receptor, which is involved in pain modulation and appetite regulation. Its structural features suggest it may act as a modulator or antagonist at these receptors.

Table 1: Biological Activities of this compound

Activity Description
Cannabinoid Receptor ModulationPotential interaction with CB1 receptors, influencing pain and appetite pathways.
Anticancer PropertiesPreliminary studies suggest potential anticancer activity, though specific mechanisms require further investigation.
Anti-inflammatory EffectsRelated compounds have shown anti-inflammatory properties, indicating a possible similar effect.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It is believed to modulate G-protein coupled receptors (GPCRs), which play crucial roles in various physiological processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cannabinoid Receptor Studies : Research has demonstrated that compounds structurally similar to this compound can effectively bind to cannabinoid receptors, suggesting potential therapeutic applications in pain management and appetite control.
  • Anticancer Research : Investigations into the anticancer properties of related oxalamide derivatives have shown promising results, indicating that modifications to the indoline and piperidine groups may enhance efficacy against various cancer cell lines.
  • Anti-inflammatory Activity : Some derivatives have exhibited significant inhibition of COX enzymes, suggesting that this compound may also possess anti-inflammatory properties.

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